molecular formula C8H7ClN4S B3043339 (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide CAS No. 849060-82-8

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide

Cat. No. B3043339
CAS RN: 849060-82-8
M. Wt: 226.69 g/mol
InChI Key: VWDFWFWYOPNAAM-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide, also known as CMPT, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thioamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. For example, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to bind to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can result in increased cholinergic activity. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide in lab experiments is its potential toxicity. Although (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have low toxicity in vitro, its toxicity in vivo is not well understood. Additionally, the synthesis of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide is a multi-step process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide. One area of research could be to further elucidate the mechanism of action of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide. Additionally, future studies could focus on the development of more efficient synthesis methods for (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide. Furthermore, the potential toxicity of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide in vivo could be further investigated to determine its safety for use in humans. Finally, the potential therapeutic applications of (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide, such as its use as an anti-inflammatory or anti-tumor agent, could be explored further.

Scientific Research Applications

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been widely used in scientific research as a tool to study the role of thioamides in various biological processes. It has been shown to have potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, (E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties.

properties

IUPAC Name

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c1-13-4-6(9)7(12-13)2-5(3-10)8(11)14/h2,4H,1H3,(H2,11,14)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDFWFWYOPNAAM-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=C(C#N)C(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C=C(\C#N)/C(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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